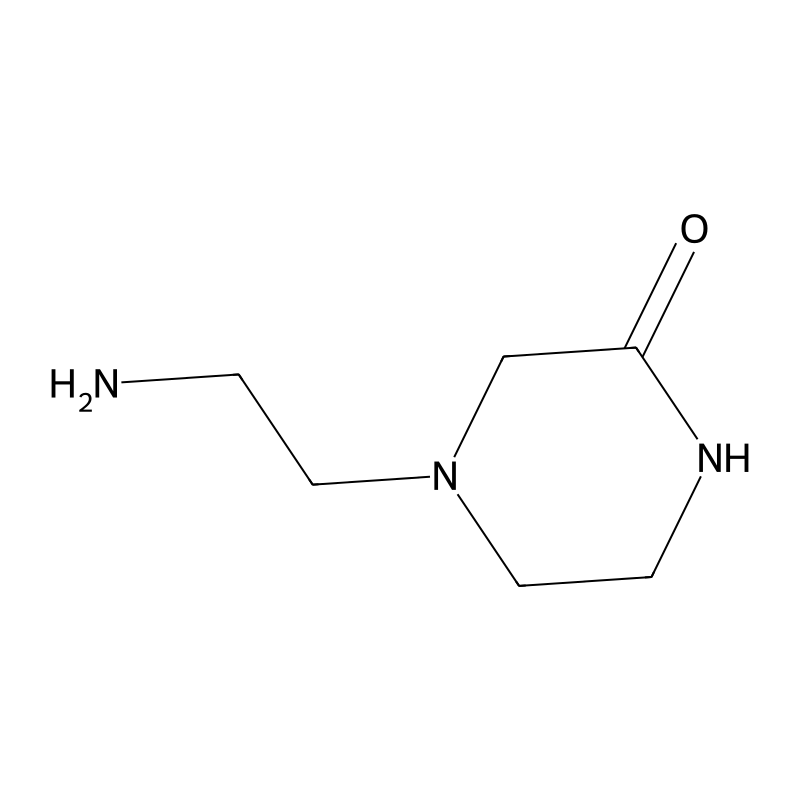

4-(2-Aminoethyl)piperazin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-(2-Aminoethyl)piperazin-2-one is an organic compound characterized by a piperazine ring substituted with an aminoethyl group and a carbonyl group. Its molecular formula is , and it features a piperazine backbone, which is a saturated six-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry due to its structural properties, which allow for various modifications and interactions.

There is no scientific literature regarding the mechanism of action for 4-(2-Aminoethyl)piperazin-2-one.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Consult with a safety professional before handling unknown chemicals.

The chemical behavior of 4-(2-Aminoethyl)piperazin-2-one can be explored through various reactions, particularly those involving nucleophilic substitutions and condensation reactions. For instance, it can react with electrophiles to form amides or other derivatives. Additionally, its piperazine structure allows for cyclization reactions under acidic or basic conditions, leading to the formation of more complex heterocycles.

In one study, the compound was involved in reactions with phosphoryl chloride and triethyl phosphite, yielding novel phosphonates that could serve as building blocks in medicinal chemistry .

4-(2-Aminoethyl)piperazin-2-one exhibits notable biological activities, particularly as a potential therapeutic agent. It has been studied for its effects on neurotransmitter systems, indicating possible applications in treating neurological disorders. The compound's structure allows it to interact with various biological targets, including receptors and enzymes involved in neurotransmission.

Research has shown that derivatives of this compound can influence serotonin and dopamine pathways, making them candidates for further investigation in psychopharmacology .

- Direct Amine Reaction: Reacting piperazine with 2-bromoethylamine in the presence of bases like sodium hydride.

- Cyclization: Utilizing amino acids or other amines to form the desired piperazine structure through cyclization reactions.

- Modification of Existing Compounds: Starting from related piperazine derivatives and introducing the aminoethyl group through alkylation methods.

These methods can be optimized based on the desired yield and purity of the final product .

4-(2-Aminoethyl)piperazin-2-one finds applications across various fields:

- Pharmaceuticals: As a building block for drug synthesis targeting central nervous system disorders.

- Biochemical Research: Used in studies involving receptor binding and enzyme inhibition.

- Material Science: Investigated for potential uses in creating novel polymers or materials due to its reactive functional groups.

Its versatility stems from its ability to undergo further chemical modifications, enhancing its applicability in diverse research areas .

Studies on 4-(2-Aminoethyl)piperazin-2-one have revealed significant interactions with various biological molecules. It has been shown to act as a ligand for certain receptors, influencing their activity. Interaction studies often focus on its binding affinity to neurotransmitter receptors and its role as an inhibitor of specific enzymes.

For instance, it has been evaluated for its inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism . Understanding these interactions is vital for assessing the compound's pharmacokinetic properties and therapeutic potential.

Several compounds share structural similarities with 4-(2-Aminoethyl)piperazin-2-one. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(2-Aminoethyl)piperazine | Piperazine derivative | Lacks carbonyl group; more basic properties |

| 4-(Methyl)piperazin-2-one | Substituted piperazine | Methyl group affects solubility and reactivity |

| 1-(4-Methylpiperazin-1-yl)ethanamine | Aliphatic amine | More hydrophobic; different biological activity |

| 1-(3-Chloropropyl)piperazine | Halogenated piperazine | Chlorine substitution alters reactivity |

These compounds highlight the unique aspects of 4-(2-Aminoethyl)piperazin-2-one, particularly its balance between hydrophilicity and lipophilicity due to the presence of both amino and carbonyl functionalities. This balance is crucial for its biological activity and interaction with various targets .